Pyrido[1,2-a]pyrimidin-5-ium
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Overview
Description
Pyrido[1,2-a]pyrimidin-5-ium is a nitrogen-containing heterocyclic compound that belongs to the class of pyridopyrimidines. . This compound, in particular, has garnered attention due to its unique structural features and promising biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[1,2-a]pyrimidin-5-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the CuI-catalyzed synthesis, which involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a copper catalyst . This method provides a straightforward and efficient route to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally benign solvents and catalysts is emphasized to ensure sustainable and eco-friendly production .
Chemical Reactions Analysis
Types of Reactions: Pyrido[1,2-a]pyrimidin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted this compound compounds .
Scientific Research Applications
Pyrido[1,2-a]pyrimidin-5-ium has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of pyrido[1,2-a]pyrimidin-5-ium involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as inhibitors of cyclic AMP phosphodiesterase and antagonists of adenosine receptors . These interactions lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-5-ium can be compared with other similar compounds such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines. While all these compounds share a common pyridopyrimidine core, this compound is unique due to its specific structural arrangement and the resulting biological activities . Similar compounds include:
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
These compounds also exhibit diverse biological activities, but the specific properties and applications of this compound make it a compound of particular interest in various fields of research.
Properties
CAS No. |
255-82-3 |
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Molecular Formula |
C8H7N2+ |
Molecular Weight |
131.15 g/mol |
IUPAC Name |
pyrido[1,2-a]pyrimidin-5-ium |
InChI |
InChI=1S/C8H7N2/c1-2-6-10-7-3-5-9-8(10)4-1/h1-7H/q+1 |
InChI Key |
IVTFWANDUTYGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+]2C=CC=NC2=C1 |
Origin of Product |
United States |
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